4-Bromo-3-fluoro-N-methyl-2-nitroaniline
Overview
Description
4-Bromo-3-fluoro-N-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Methylation: The addition of a methyl group to the nitrogen atom of the aniline ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Reduction Reactions: The conversion of the nitro group to an amine group.
Oxidation Reactions: The conversion of the amine group to a nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine and fluorine.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents such as nitric acid or trifluoroperoxyacetic acid are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
4-Bromo-3-fluoro-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of multiple functional groups allows it to participate in various chemical interactions, contributing to its versatility .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitroaniline
- 4-Bromo-2-fluoro-1-nitrobenzene
- 2-Bromo-1,3-difluoro-4-nitrobenzene
Uniqueness
4-Bromo-3-fluoro-N-methyl-2-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, nitro, and methyl groups on the aniline ring makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSUTVICDLJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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